Patent

US05075510

Procedure details

An aqueous formaldehyde solution, 37% by weight H2CO, containing 75.81 g. aldehyde (0.934 mole) was adjusted to pH 6.5 with 0.5 M aqueous sodium bicarbonate. The entire reactor was placed in a room temperature water bath, and 65.29 g. bromonitromethane (0.467 mole) was added, with vigorous stirring, at such a rate that the reagent was immediately consumed. Aqueous sodium bicarbonate was added to the mixture by a pH-controlled feed pump so that the reaction zone pH was constantly maintained at a level between 6.0 and 6.4. When the bromonitromethane charge was complete, the temperature of the reaction mixture was elevated to 45° C. and held there for 1-12 hours, with constant stirring. The pH of the mixture was maintained in the preset range of 6.0 to 6.5 by the pH-controlled base feed. At the end of the heated stir time, the solution was allowed to cool to room temperature, whereupon the desired product precipitated as a crystalline solid, which was isolated by vacuum filtration. The yield of product was 86.8 g. (93%), with a purity assay of 99.8% (by GC of a derivatized sample).

[Compound]

Name

aldehyde

Quantity

0.934 mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]=[O:2].[C:3](=[O:6])(O)[O-].[Na+].[Br:8][CH2:9][N+:10]([O-:12])=[O:11]>>[Br:8][C:9]([N+:10]([O-:12])=[O:11])([CH2:3][OH:6])[CH2:1][OH:2] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step Two

[Compound]

|

Name

|

aldehyde

|

|

Quantity

|

0.934 mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0.467 mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC[N+](=O)[O-]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

At the end of the heated stir time

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was placed in a room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at such a rate that the reagent was immediately consumed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Aqueous sodium bicarbonate was added to the mixture by a pH-controlled feed pump so that the reaction zone pH

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was constantly maintained at a level between 6.0 and 6.4

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

When the bromonitromethane charge

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was elevated to 45° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The pH of the mixture was maintained in the preset range of 6.0 to 6.5 by the pH-controlled base feed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitated as a crystalline solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

which was isolated by vacuum filtration

|

Outcomes

Product

Details

Reaction Time |

6.5 (± 5.5) h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

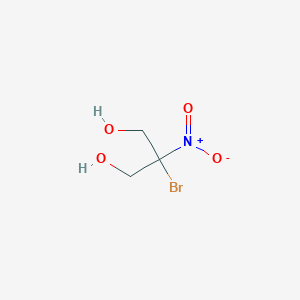

BrC(CO)(CO)[N+](=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |